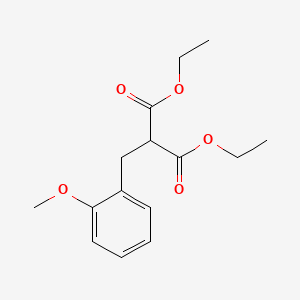
Diethyl o-methoxybenzylmalonate
Cat. No. B8351581
M. Wt: 280.32 g/mol
InChI Key: WIUNQLXBMACYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05270313
Procedure details


Reaction of diethyl o-methoxybenzylmalonate with formamidine hydrochloride yielded 5-(o-methoxybenzyl)-6-hydroxy-4(3H)-pyrimidione from which, by reaction with phosphorus oxychloride, there was obtained 4,6-dichloro-5-(o-methoxybenzyl)pyrimidine, melting point 95°-96° C.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[CH2:5][CH:6]([C:12](OCC)=O)[C:7](OCC)=O.[ClH:21].[CH:22]([NH2:24])=[NH:23].P(Cl)(Cl)([Cl:27])=O>>[Cl:21][C:12]1[C:6]([CH2:5][C:4]2[CH:17]=[CH:18][CH:19]=[CH:20][C:3]=2[O:2][CH3:1])=[C:7]([Cl:27])[N:24]=[CH:22][N:23]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(CC(C(=O)OCC)C(=O)OCC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(=N)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 5-(o-methoxybenzyl)-6-hydroxy-4(3H)-pyrimidione from which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC(=C1CC1=C(C=CC=C1)OC)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
